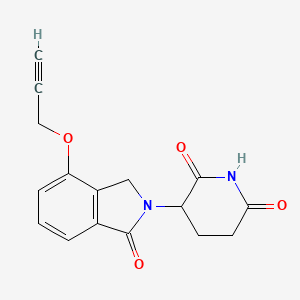![molecular formula C11H13N5O B12504831 5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)
5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide is a compound belonging to the family of 5-aminopyrazole derivatives. These compounds are known for their bioactive properties and have a wide range of applications in the pharmaceutical and agrochemical industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide can be achieved through various methods. One common approach involves the reaction of 3-methylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a ring structure. Another method involves a one-pot, multicomponent protocol using alumina-silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally benign reagents is often preferred to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Biology: Investigated for its potential as a bioactive agent with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its bioactive effects. For example, it may act as a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies .
類似化合物との比較
Similar Compounds
5-amino-3-(4-methylphenyl)-1H-pyrazole: Another member of the 5-aminopyrazole family with similar bioactive properties.
4-[(3-methylphenyl)amino]pyridine-3-sulfonamide: A related compound used in pharmaceutical research.
Uniqueness
5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide stands out due to its specific structural features and bioactive properties. Its ability to inhibit specific molecular targets, such as Bruton Kinase, makes it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C11H13N5O |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
5-amino-3-(3-methylanilino)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H13N5O/c1-6-3-2-4-7(5-6)14-11-8(10(13)17)9(12)15-16-11/h2-5H,1H3,(H2,13,17)(H4,12,14,15,16) |
InChIキー |
ZLQOPEUSZZNKSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=NNC(=C2C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
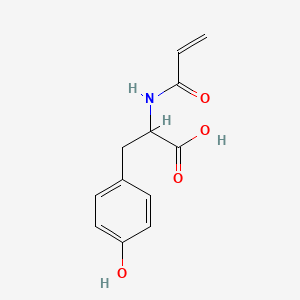
![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)
![2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)

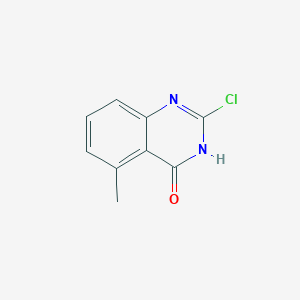
![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
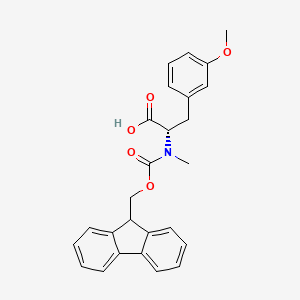
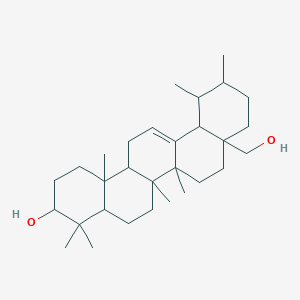

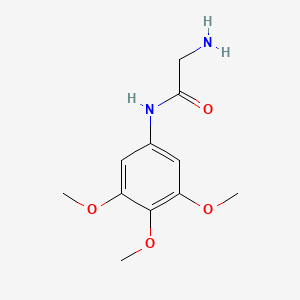
![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
